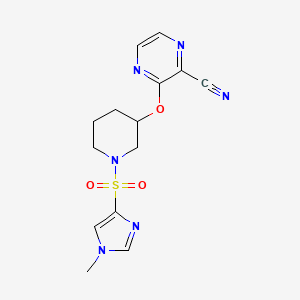

3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

描述

属性

IUPAC Name |

3-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O3S/c1-19-9-13(18-10-19)24(21,22)20-6-2-3-11(8-20)23-14-12(7-15)16-4-5-17-14/h4-5,9-11H,2-3,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIZCOQIFYOVQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features several notable structural components:

- Imidazole ring : Contributes to biological activity through interactions with biomolecules.

- Piperidine moiety : Often associated with pharmacological properties.

- Pyrazine and carbonitrile groups : Enhance its chemical reactivity and potential therapeutic effects.

The molecular formula of the compound is , with a molecular weight of approximately 309.39 g/mol.

Biological Activity Overview

Research indicates that derivatives of pyrazine and imidazole exhibit a variety of biological activities, including:

- Antitumor effects : Targeting specific cancer cell lines.

- Antimicrobial properties : Effective against various bacterial strains.

- Anti-inflammatory actions : Modulating inflammatory pathways.

Antitumor Activity

Several studies have highlighted the efficacy of pyrazole derivatives, including those similar to our compound, against cancer cell lines. For instance:

- A study demonstrated that pyrazole derivatives showed significant inhibitory activity against BRAF(V600E) and EGFR, both critical in cancer proliferation .

- In vitro tests on breast cancer cell lines (MCF-7 and MDA-MB-231) indicated that specific pyrazole compounds exhibited cytotoxic effects, particularly when combined with doxorubicin, suggesting potential for enhanced therapeutic strategies .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

- Research into related pyrazole compounds has shown effectiveness against various pathogens, indicating that modifications in the structure can enhance activity against resistant strains .

Anti-inflammatory Effects

The imidazole ring in the compound is known to interact with inflammatory pathways:

- Studies have shown that imidazole-containing compounds can inhibit pro-inflammatory cytokines, providing a basis for their use in treating inflammatory diseases .

Case Studies and Research Findings

A selection of case studies illustrates the biological efficacy of compounds related to this compound:

| Study | Findings | Cell Lines Tested |

|---|---|---|

| Umesha et al. (2009) | Identified synergistic effects of pyrazole derivatives with doxorubicin in breast cancer cells | MCF-7, MDA-MB-231 |

| Parish et al. (1984) | Evaluated antifungal activity of pyrazole derivatives against multiple phytopathogenic fungi | Various fungal strains |

| Recent Antiviral Studies | Explored the efficacy of pyrazolecarboxamide hybrids as HCV inhibitors | HCV-infected cell lines |

The biological activity of this compound likely involves:

- Enzyme Inhibition : Interaction with key enzymes involved in tumor growth or pathogen metabolism.

- Receptor Modulation : Binding to receptors that regulate cellular proliferation or inflammation.

- Cell Signaling Pathways : Alteration of signaling pathways that lead to apoptosis in cancer cells or inhibition of inflammatory responses.

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Structural Analogs from Published Data

The following compounds (Table 1) share structural motifs with the target molecule, enabling comparative analysis:

Table 1. Structural analogs of the target compound.

Detailed Comparative Analysis

Core Heterocycle Variations

- Pyrazine vs. Pyridazine (BK66283): The target’s pyrazine ring (two nitrogen atoms at positions 1 and 4) contrasts with BK66283’s pyridazine (nitrogens at 1 and 2).

Substituent Effects

- Sulfonyl Group Variations :

- 1-Methylimidazole-sulfonyl (Target) : Polar and planar, enabling hydrogen bonding with biological targets. The imidazole’s nitrogen may enhance solubility in aqueous media.

- Cyclohexanesulfonyl (BK66283) : Bulky and lipophilic, likely improving membrane permeability but reducing solubility .

- Oxazole-carbonyl (BK66806) : Electron-withdrawing carbonyl group may decrease piperidine basicity, altering pharmacokinetics .

Physicochemical Properties

- Polar Surface Area : The imidazole-sulfonyl group in the target increases polarity compared to BK66283’s cyclohexane group, suggesting differences in absorption (e.g., intestinal permeability).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。